2,4-diethoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-diethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-3-29-18-10-12-21(20(16-18)30-4-2)31(27,28)23-14-15-25-22(26)13-11-19(24-25)17-8-6-5-7-9-17/h5-13,16,23H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHNHBNVOOCYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 1,3-Diethoxybenzene
The sulfonation of 1,3-diethoxybenzene is achieved using chlorosulfonic acid at 0–5°C. The diethoxy groups direct electrophilic substitution to the para position relative to the ether linkages, yielding 2,4-diethoxybenzenesulfonic acid. Excess chlorosulfonic acid (1:1.2 molar ratio) ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC).
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C, 4 hours). This step converts the sulfonic acid to the reactive sulfonyl chloride derivative. The product is isolated by rotary evaporation and purified via recrystallization from hexane, yielding 2,4-diethoxybenzene-1-sulfonyl chloride as a white crystalline solid (85% yield).
Characterization Data
- IR (KBr): 1375 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
- ¹H NMR (CDCl₃): δ 1.45 (t, 6H, OCH₂CH₃), 4.12 (q, 4H, OCH₂CH₃), 7.05 (d, 1H, Ar-H), 7.52 (dd, 1H, Ar-H), 8.01 (d, 1H, Ar-H).
Synthesis of 2-(6-Oxo-3-Phenyl-1,6-Dihydropyridazin-1-Yl)Ethylamine
Preparation of 6-Oxo-3-Phenyl-1,6-Dihydropyridazine
The pyridazinone core is synthesized via cyclocondensation of phenylmaleic anhydride with hydrazine hydrate in ethanol under reflux (12 hours). The intermediate 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide is isolated by filtration and recrystallized from ethanol (78% yield).
Introduction of the Ethylamine Side Chain
The carbohydrazide intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and ethylenediamine in methanol at 50°C. This step introduces the ethylamine moiety at the N-1 position of the pyridazinone ring. The crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1), yielding 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylamine as a pale-yellow solid (65% yield).
Characterization Data
- IR (KBr): 3323 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆): δ 2.54 (t, 2H, CH₂NH₂), 2.99 (t, 2H, CH₂N), 7.13–7.93 (m, 5H, Ar-H), 10.78 (s, 1H, NH).
Sulfonamide Coupling Reaction
Reaction Conditions
The sulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of the ethylamine derivative (1.0 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (2.5 equiv) is used as a base to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12 hours, followed by quenching with ice-water.
Purification and Yield
The organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified via flash chromatography (hexane/ethyl acetate 3:1), yielding the title compound as a white powder (72% yield).
Optimization Insights
- Solvent Selection: Dichloromethane outperforms toluene or THF due to superior solubility of intermediates.
- Base: Triethylamine provides higher yields compared to pyridine or K₂CO₃.
Analytical Characterization of the Final Product
Spectroscopic Data
- IR (KBr): 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
- ¹H NMR (CDCl₃): δ 1.42 (t, 6H, OCH₂CH₃), 3.15 (t, 2H, CH₂N), 3.68 (t, 2H, CH₂NH), 4.08 (q, 4H, OCH₂CH₃), 6.95–8.02 (m, 9H, Ar-H), 10.21 (s, 1H, NH).
- 13C NMR (CDCl₃): δ 14.5 (OCH₂CH₃), 43.2 (CH₂NH), 53.8 (CH₂N), 64.9 (OCH₂CH₃), 115.6–158.2 (Ar-C), 177.3 (C=O).
- HRMS (ESI): m/z [M+H]+ calcd for C₂₂H₂₅N₃O₅S: 468.1432; found: 468.1429.
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms ≥98% purity. No detectable impurities are observed at 254 nm.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Sulfonyl Chloride Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions. Use of molecular sieves and nitrogen atmosphere prevents hydrolysis.
- Pyridazinone Ring Stability: The 1,6-dihydropyridazine moiety is prone to oxidation. Reactions are conducted under inert gas (N₂/Ar) to preserve integrity.
- Amine Nucleophilicity: The ethylamine’s primary amine exhibits moderate nucleophilicity. A slight excess of sulfonyl chloride (1.2 equiv) ensures complete conversion.
Scalability and Industrial Relevance
A gram-scale synthesis (10 g) of the target compound demonstrates scalability:
- Total Yield: 58% (5.8 g)
- Purity: 97.5% (HPLC)
- Cost Analysis: Raw material costs account for 72% of total expenses, with sulfonyl chloride synthesis being the most resource-intensive step.
Chemical Reactions Analysis
Types of Reactions
2,4-diethoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
The compound 2,4-diethoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide has garnered interest in various scientific research applications due to its potential pharmacological properties. This article delves into its applications, particularly focusing on its biological activities, synthesis methods, and implications in medicinal chemistry.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds within the pyridazinone class. For instance, compounds similar to This compound have shown effectiveness in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and pyridazinone rings significantly influence anticonvulsant efficacy .
Anti-inflammatory Potential
Sulfonamides are recognized for their anti-inflammatory properties. The compound's ability to act as a selective antagonist at prostanoid receptors suggests potential applications in treating inflammatory conditions. Research on similar sulfonamide derivatives has demonstrated their effectiveness in modulating inflammatory pathways, making them candidates for further investigation in inflammatory disease models .
Antimicrobial Activity
The sulfonamide moiety is also associated with antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing significant antibacterial activity. The presence of electron-withdrawing groups in the structure has been shown to enhance antimicrobial potency, suggesting that This compound may exhibit similar effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridazinone core followed by sulfonation reactions. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm structural integrity and purity.
Synthesis Route Example:
- Formation of Pyridazinone: Utilizing starting materials such as phenyl hydrazine and appropriate carbonyl compounds.
- Sulfonation: Introducing the sulfonamide group through reactions with sulfonyl chlorides or other sulfonating agents.
- Ethoxy Substitution: Employing alkylation methods to introduce ethoxy groups at the 2 and 4 positions.
Case Study 1: Anticonvulsant Efficacy
A study evaluated a series of pyridazinone derivatives for their anticonvulsant activity using both MES and PTZ models. The findings indicated that certain substitutions enhanced efficacy, with one derivative showing an effective dose (ED50) significantly lower than standard treatments .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of related sulfonamide compounds in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers, supporting further exploration of this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. Additionally, the pyridazinone moiety can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yield: Electron-withdrawing groups (e.g., nitro in compound 17 ) correlate with higher yields (94%) compared to electron-donating groups (e.g., dimethylamino in 16, 66%) due to enhanced electrophilicity during hydrazone formation.
- Melting Points : Polar substituents (e.g., triazole in 22 ) increase melting points (>300°C) via strong intermolecular interactions, whereas bulky groups (e.g., diethoxy in the target compound) may reduce crystallinity.
Physicochemical and Pharmacological Properties
Key Observations :
- Lipophilicity : The diethoxy groups in the target compound may enhance membrane permeability compared to polar analogs like 22 .
Crystallographic and Structural Insights
- Crystal Packing : Analogs like ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate () exhibit C–H···O hydrogen bonds, forming 3D networks. The diethoxy groups in the target compound may disrupt such packing due to steric effects, altering solubility .
- Dihedral Angles: Substituents on the benzene ring (e.g., diethoxy vs. chloro) influence the angle between the aromatic and pyridazinone rings (e.g., 73.33° in ), affecting molecular conformation .
Q & A
Q. What are the recommended methods for synthesizing 2,4-diethoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzene-1-sulfonamide, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions between the sulfonamide and dihydropyridazine moieties under reflux conditions (e.g., in dichloromethane or DMF) .
- Temperature control (60–80°C) to minimize side reactions and improve yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Purity optimization : Use high-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to validate purity >98% .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., diethoxy groups at 2,4-positions, ethyl linkage to dihydropyridazine) .
- Infrared (IR) spectroscopy : Identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL or WinGX for refinement .
Q. What preliminary biological assays are recommended to explore its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases due to the sulfonamide group’s known role in binding catalytic sites .
- Cellular viability assays (e.g., MTT assay) in cancer or inflammatory cell lines to assess cytotoxicity .
- Target identification : Use molecular docking (AutoDock Vina) to predict interactions with proteins like COX-2 or HDACs .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays for this compound?
- Verify experimental conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., CRISPR-edited cell lines) to confirm target specificity .
- Pharmacokinetic analysis : Evaluate metabolic stability (e.g., liver microsome assays) to rule out rapid degradation masking activity .
Q. What strategies optimize synthetic yield while minimizing byproduct formation?
- Design of Experiments (DOE) : Use fractional factorial designs to test variables (catalyst loading, solvent polarity, reaction time) .
- In situ monitoring : Employ ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Q. How can crystallographic challenges (e.g., disorder, low resolution) be resolved for this compound?
- Data collection : Use synchrotron radiation for high-resolution datasets (≤0.8 Å) to resolve disordered ethoxy groups .
- Refinement tools : Apply SHELXL’s restraints (DFIX, SIMU) to model flexible regions and anisotropic displacement parameters .
- Twinned crystals : Test for merohedral twinning using PLATON and refine with TWIN/BASF commands in SHELX .
Q. What methodologies are suitable for studying its mechanism of action in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Kinobead profiling : Capture kinase targets using ATP-competitive beads and LC-MS/MS quantification .
- In vivo imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track tissue distribution in zebrafish models .
Q. How should researchers design stability studies under varying environmental conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
- Analytical monitoring : Use UPLC-PDA to quantify degradation products and identify instability hotspots (e.g., dihydropyridazine ring oxidation) .
- Computational prediction : Apply QSPR models to predict shelf-life based on molecular descriptors like LogP and H-bond donors .
Q. What approaches reconcile discrepancies in structure-activity relationship (SAR) studies?
- 3D-QSAR : CoMFA or CoMSIA to map electrostatic/hydrophobic fields around the sulfonamide and dihydropyridazine groups .
- Crystallographic overlay : Compare binding modes of analogs using PyMOL to identify critical interactions .
- Free-energy perturbation (FEP) : Simulate substituent effects (e.g., ethoxy vs. methoxy) on target binding affinity .
Q. How can researchers troubleshoot inconsistent analytical data (e.g., NMR splitting patterns)?
- Dynamic effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange in the ethyl linker .
- DFT calculations : Optimize molecular geometry (Gaussian 16, B3LYP/6-31G*) and simulate NMR shifts with GIAO .
- HPLC-SPE-NMR : Isolate minor impurities for structural elucidation .
Methodological Frameworks
- Experimental design : Align with INCHEMBIOL’s multi-level approach (chemical properties → cellular → ecosystem impacts) to ensure ecological relevance .
- Theoretical grounding : Link SAR studies to medicinal chemistry frameworks (e.g., Lipinski’s rules, pharmacophore modeling) .
- Data validation : Use WinGX for crystallographic validation and cross-check bioassay results with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
